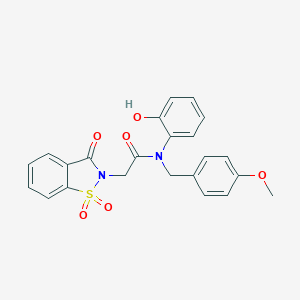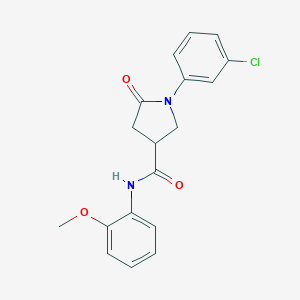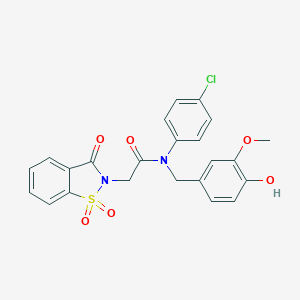![molecular formula C21H16N2O4S B278728 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate](/img/structure/B278728.png)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate, commonly known as DBIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIB belongs to the class of benzisothiazolone derivatives and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
作用機序
The mechanism of action of DBIB involves the inhibition of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate, DBIB can disrupt the signaling pathways that are involved in the growth and proliferation of cancer cells, leading to their death. DBIB can also improve insulin sensitivity and glucose uptake in cells by inhibiting 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate that are involved in insulin signaling pathways. In neurodegenerative diseases, DBIB can protect neurons from oxidative stress and inflammation by inhibiting 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate that are involved in the regulation of these processes.
Biochemical and physiological effects:
DBIB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of insulin sensitivity and glucose uptake in cells, and protection of neurons from oxidative stress and inflammation. DBIB has also been found to have anti-inflammatory and antioxidant properties, which can further contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using DBIB in lab experiments is its potent inhibitory effects on 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate, which makes it a valuable tool for studying the role of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate in various cellular processes. However, one of the limitations of using DBIB is its low solubility in water, which can make it difficult to use in certain experiments that require aqueous solutions.
将来の方向性
There are several future directions for the research on DBIB, including the development of more efficient synthesis methods to improve its yield and solubility in water. Further studies are also needed to investigate the potential applications of DBIB in other fields, such as immunology and infectious diseases. Additionally, the development of DBIB-based drugs for the treatment of cancer, diabetes, and neurodegenerative diseases is an area of interest for future research.
合成法
The synthesis of DBIB involves a series of chemical reactions that are carried out in a stepwise manner. The starting material for the synthesis is 2-aminophenol, which is reacted with chloroacetyl chloride to yield 2-(chloroacetyl)aminophenol. This intermediate is further reacted with 2-methylbenzoic acid to give 2-(2-methylbenzoylamino)phenylacetyl chloride. Finally, this compound is reacted with 1,1-dioxido-1,2-benzisothiazole to yield DBIB.
科学的研究の応用
DBIB has been extensively studied for its potential applications in various fields, including cancer research, diabetes, and neurodegenerative diseases. In cancer research, DBIB has been shown to inhibit the growth of cancer cells by targeting 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate, which are involved in the regulation of various cellular processes. DBIB has also been found to have potent anti-diabetic effects by improving insulin sensitivity and glucose uptake in cells. In neurodegenerative diseases, DBIB has been shown to protect neurons from oxidative stress and inflammation.
特性
分子式 |
C21H16N2O4S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C21H16N2O4S/c1-14-8-2-3-9-15(14)21(24)27-18-12-6-5-11-17(18)22-20-16-10-4-7-13-19(16)28(25,26)23-20/h2-13H,1H3,(H,22,23) |
InChIキー |
SKCGJDNPIKTFAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
正規SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)

![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)



![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)